

An In-depth Technical Guide to 4-Bromothioanisole (CAS Number: 104-95-0)

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Compound of Interest

Compound Name: 4-Bromothioanisole

Cat. No.: B094970

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromothioanisole, also known as 4-bromophenyl methyl sulfide, is a versatile organosulfur compound that serves as a crucial building block in organic synthesis. Its unique structure, featuring a bromine atom and a methylthio group on a benzene ring, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of its chemical and physical properties, safety information, key synthetic applications with detailed experimental protocols, and its relevance in medicinal chemistry and drug development.

Chemical and Physical Properties

4-Bromothioanisole is a beige solid with a characteristic strong odor. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	References
CAS Number	104-95-0	[1]
Molecular Formula	C ₇ H ₇ BrS	[2]
Molecular Weight	203.10 g/mol	[2]
Appearance	Beige solid	[3][4]
Odor	Stench	[3][4]
Melting Point	35 - 40 °C (95 - 104 °F)	[2]
Boiling Point	128 - 130 °C at 10 mmHg	[2]
Flash Point	> 110 °C (> 230 °F)	[3]
Solubility	Insoluble in water	
Synonyms	4-Bromophenyl methyl sulfide, p-Bromothioanisole, 1-Bromo- 4-(methylthio)benzene	[1]


Safety and Handling

4-Bromothioanisole is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification:

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure	3	H335: May cause respiratory irritation

GHS Pictograms:

 alt text

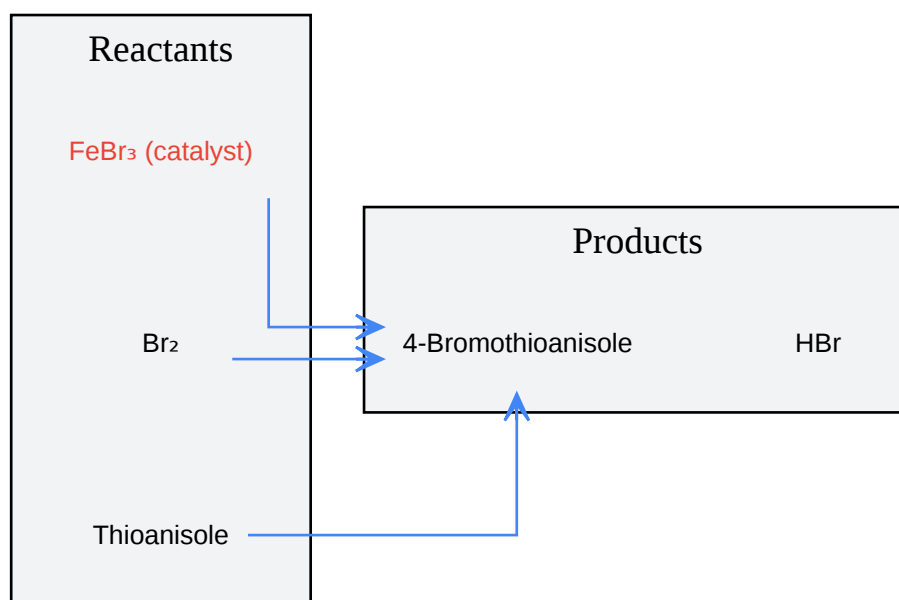
Experimental Protocols

4-Bromothioanisole is a key substrate in a variety of important organic reactions. Below are detailed experimental protocols for its synthesis and its application in several common transformations.

Synthesis of 4-Bromothioanisole

The synthesis of **4-bromothioanisole** is typically achieved through the electrophilic bromination of thioanisole.

Reaction:



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Figure 1: Synthesis of **4-Bromothioanisole**.

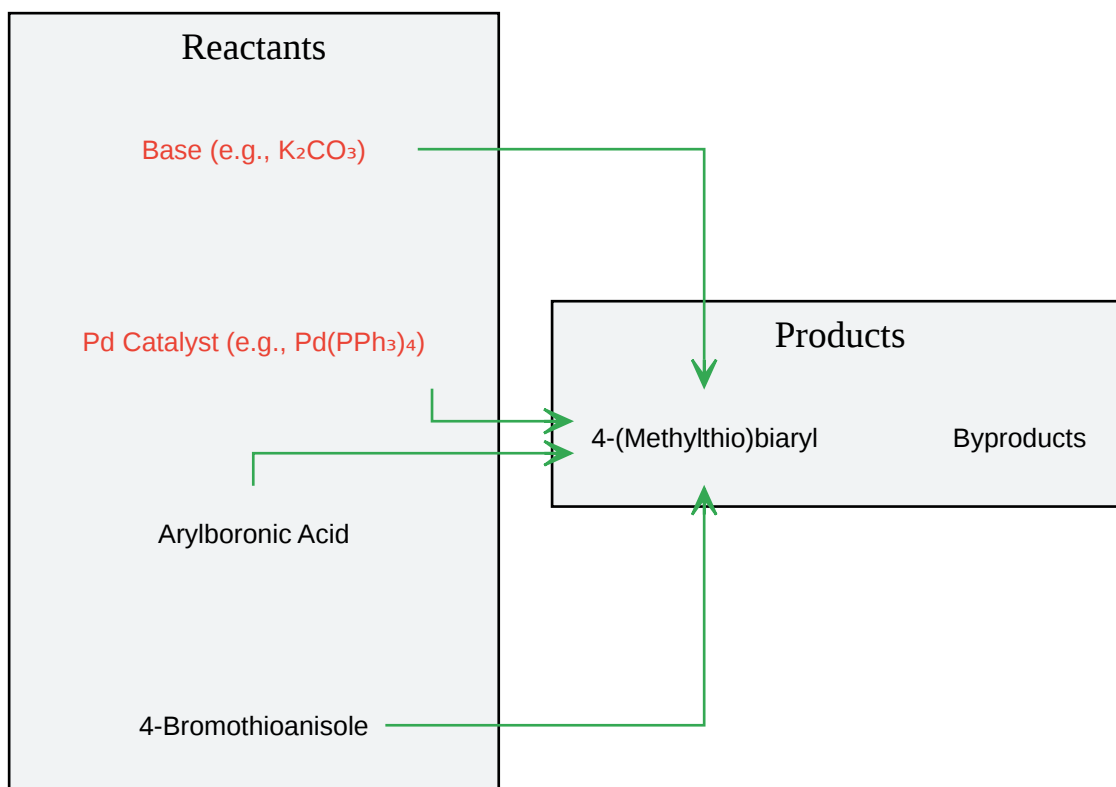
Experimental Protocol:

- Materials: Thioanisole, Bromine, Iron(III) bromide (FeBr_3) or Iron powder, Dichloromethane (CH_2Cl_2), Sodium thiosulfate solution, Sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thioanisole in dichloromethane.
 - Add a catalytic amount of iron(III) bromide or iron powder to the solution.
 - Cool the mixture in an ice bath.
 - Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture with constant stirring.

- After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
- Quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

4-Bromothioanisole is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to synthesize biaryl compounds.



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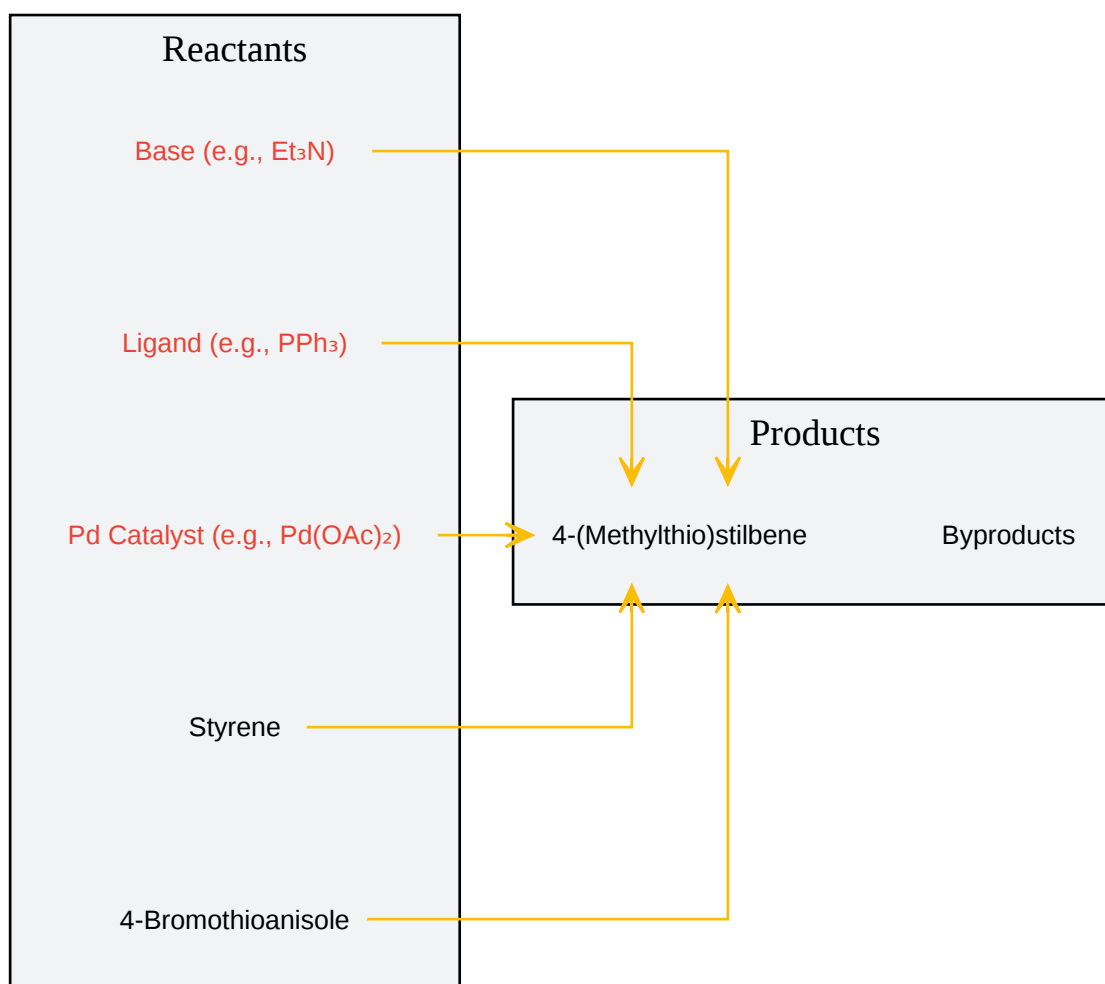
Figure 2: Suzuki-Miyaura Cross-Coupling Reaction.

Representative Experimental Protocol (coupling with 4-methoxyphenylboronic acid):

- Materials: **4-Bromothioanisole**, 4-Methoxyphenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.
- Procedure:
 - To a Schlenk flask, add **4-bromothioanisole** (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
 - Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
 - Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
 - Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 12-24 hours, monitoring the progress by TLC.
 - Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel.

Heck Olefination

The Heck reaction is another powerful palladium-catalyzed cross-coupling reaction where **4-bromothioanisole** can be coupled with an alkene, such as styrene, to form a substituted alkene.^[2]



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Figure 3: Heck Olefination Reaction.

Representative Experimental Protocol:

- Materials: **4-Bromothioanisole**, Styrene, Palladium(II) acetate [Pd(OAc)₂], Triphenylphosphine (PPh₃), Triethylamine (Et₃N), N,N-Dimethylformamide (DMF).
- Procedure:
 - In a sealed tube, combine **4-bromothioanisole** (1.0 eq), styrene (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
 - Add anhydrous N,N-dimethylformamide and triethylamine (2.0 eq).

- Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
- After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and remove the solvent under reduced pressure.
- Purify the residue by column chromatography to yield the desired stilbene derivative.

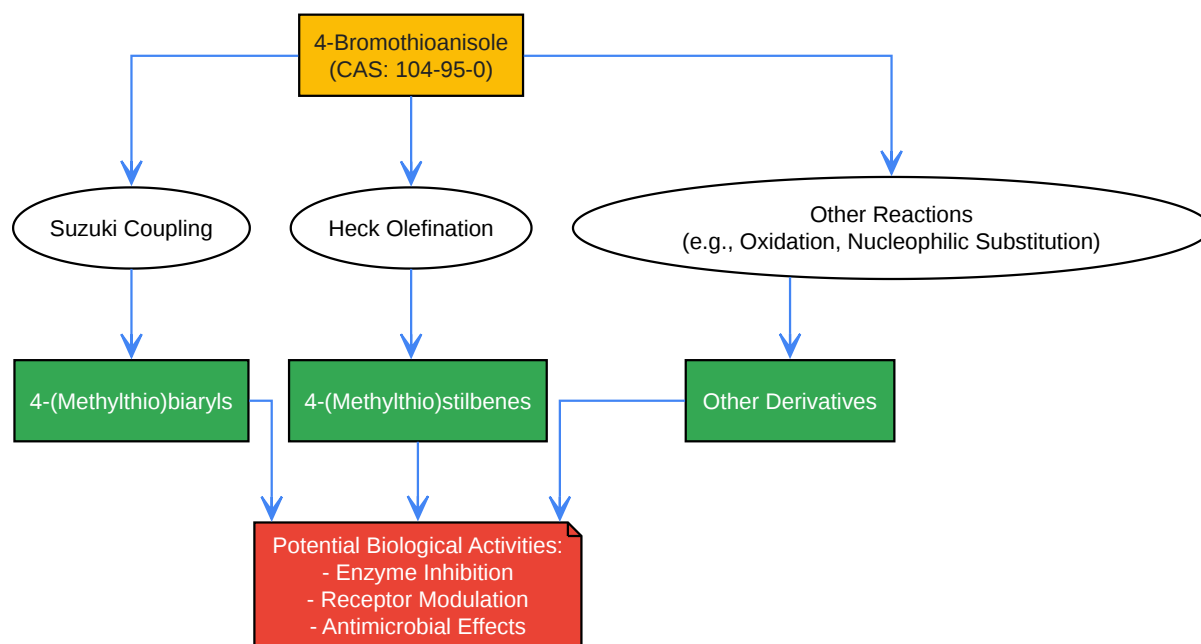
Role in Drug Development and Medicinal Chemistry

The 4-(methylthio)phenyl moiety present in **4-bromothioanisole** is a recurring structural motif in various biologically active compounds. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, and the methyl group can be a site for metabolic oxidation, potentially influencing the pharmacokinetic profile of a drug candidate.

While direct applications of **4-bromothioanisole** as a therapeutic agent are not documented, its utility as a synthetic intermediate is significant. The cross-coupling reactions described above allow for the facile introduction of the 4-(methylthio)phenyl group into more complex molecular scaffolds. For instance, thiophene and its derivatives, which can be synthesized using precursors derived from **4-bromothioanisole**, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. [\[5\]](#)[\[6\]](#)

Furthermore, p-(Methylthio)phenylacetonitrile, a related compound, has been identified as a synthetic analgesic with anti-inflammatory and antipyretic properties, acting as a cyclooxygenase-2 (COX-2) inhibitor.[\[7\]](#) This suggests that the 4-(methylthio)phenyl scaffold can be a valuable component in the design of new therapeutic agents.

The following diagram illustrates the role of **4-bromothioanisole** as a versatile starting material for the synthesis of various classes of compounds, some of which possess potential biological activities.



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Figure 4: Synthetic utility of **4-Bromothioanisole**.

Conclusion

4-Bromothioanisole (CAS: 104-95-0) is a commercially available and highly valuable reagent in organic synthesis. Its ability to participate in a range of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, makes it an indispensable tool for the construction of complex organic molecules. For researchers and professionals in drug development, **4-bromothioanisole** provides a gateway to a diverse array of compounds bearing the 4-(methylthio)phenyl moiety, a scaffold with demonstrated potential in medicinal chemistry. A thorough understanding of its properties, safe handling procedures, and synthetic applications is crucial for leveraging its full potential in the laboratory and in the pursuit of novel therapeutic agents.

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References

- 1. 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cognizancejournal.com [cognizancejournal.com]
- 7. p-(Methylthio)phenylacetonitrile | 38746-92-8 | FM152422 [biosynth.com]
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